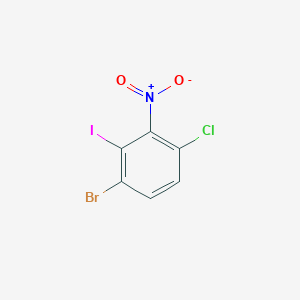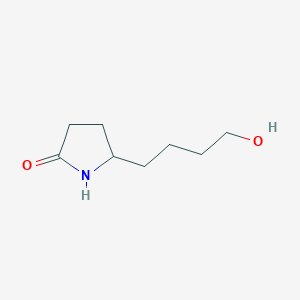
6-Hydroxy-7-methylisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-7-methylisobenzofuran-1(3H)-one is an organic compound belonging to the isobenzofuranone family This compound is characterized by a hydroxyl group at the sixth position and a methyl group at the seventh position on the isobenzofuranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative.
Cyclization: The benzene derivative undergoes cyclization to form the isobenzofuranone ring.
Hydroxylation: Introduction of the hydroxyl group at the sixth position is achieved through hydroxylation reactions.
Methylation: The methyl group is introduced at the seventh position using methylation reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-7-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-7-methylisobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Modulation of biochemical pathways, including oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group at the seventh position.
7-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group at the sixth position.
Isobenzofuran-1(3H)-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
6-Hydroxy-7-methylisobenzofuran-1(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H8O3 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
6-hydroxy-7-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,10H,4H2,1H3 |
InChI-Schlüssel |
LLBRRUJCDXGODT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=O)OC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
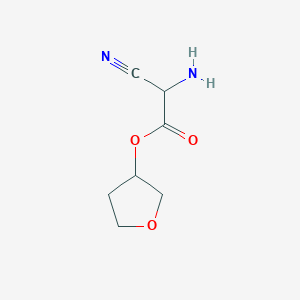

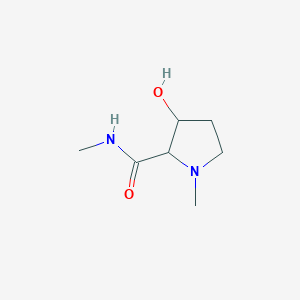
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
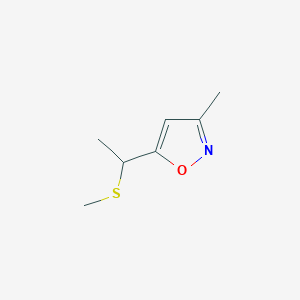
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
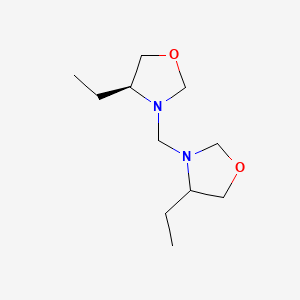
![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
